3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester
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Overview
Description
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids and Bases: Employed in hydrolysis reactions.
Radical Initiators: Utilized in protodeboronation reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids: Result from hydrolysis.
Hydrocarbons: Produced in protodeboronation reactions.
Scientific Research Applications
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The primary mechanism of action of 3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The boronic ester group enhances the stability and reactivity of the compound, making it an effective reagent in various organic transformations .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar cross-coupling reactions.
4-Pyrazoleboronic Acid Pinacol Ester: Shares structural similarities and is used in the synthesis of pyrazole-based compounds.
Uniqueness
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid pinacol ester is unique due to its specific structural features, which confer enhanced stability and reactivity. The presence of the isopropyl group on the pyrazole ring provides steric hindrance, reducing the likelihood of side reactions and improving the selectivity of the compound in cross-coupling reactions .
Properties
Molecular Formula |
C18H25BN2O2 |
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Molecular Weight |
312.2 g/mol |
IUPAC Name |
1-propan-2-yl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole |
InChI |
InChI=1S/C18H25BN2O2/c1-13(2)21-12-15(11-20-21)14-8-7-9-16(10-14)19-22-17(3,4)18(5,6)23-19/h7-13H,1-6H3 |
InChI Key |
RHCQNWAERGDIFC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN(N=C3)C(C)C |
Origin of Product |
United States |
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